molecular formula C15H21NO3S B13220443 7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione

7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione

Cat. No.: B13220443
M. Wt: 295.4 g/mol
InChI Key: NNLPUKDCHXEJSD-UHFFFAOYSA-N
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Description

7-Benzyl-9-hydroxy-9-methyl-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione is a bicyclic compound featuring a unique heteroatom arrangement (sulfur and nitrogen) and functional groups (hydroxy, methyl, benzyl, and dione). Its structure comprises a bicyclo[3.3.1]nonane scaffold, a rigid framework that influences conformational stability and pharmacological interactions.

Properties

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

7-benzyl-9-methyl-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C15H21NO3S/c1-15(17)13-8-16(7-12-5-3-2-4-6-12)9-14(15)11-20(18,19)10-13/h2-6,13-14,17H,7-11H2,1H3

InChI Key

NNLPUKDCHXEJSD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CN(CC1CS(=O)(=O)C2)CC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthesis of the Core Bicyclic Structure

The foundational step in preparing this compound involves synthesizing the 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one scaffold, which is a precursor to the target molecule.

  • Starting Material and Reaction Pathway:
    The synthesis begins with 4-thianone as the key precursor, undergoing a Mannich reaction with formaldehyde and benzylamine derivatives. This reaction facilitates the formation of the bicyclic framework with the sulfur atom incorporated into the ring system, as described in a study where single-crystal X-ray diffraction confirmed a chair-boat conformer with sulfur positioned in the boat segment of the bicyclic ring (Reference).
    The Mannich reaction conditions typically involve acidic catalysis, controlled temperature, and solvent systems such as ethanol or acetonitrile, optimizing yield and stereoselectivity.

  • Key Reaction Parameters:

    Reaction Step Reagents Conditions Yield Notes
    Mannich reaction 4-thianone, formaldehyde, benzylamine Acidic catalysis, 0–25°C ~60–70% Solvent: ethanol or acetonitrile
    Wolff-Kishner reduction Ketone to methylene High temperature, hydrazine derivatives ~80% Converts ketone to methylene group, stabilizing the core structure

Functionalization at the Hydroxy and Methyl Positions

Following the core formation, the compound undergoes specific modifications to introduce the hydroxy and methyl groups at the desired positions:

  • Hydroxy Group Introduction:
    The hydroxy group at the 9-position is introduced via oxidation of the corresponding alcohol intermediate. A typical method involves oxidation with hydrogen peroxide or tert-butyl hydroperoxide in the presence of catalytic amounts of transition metals such as molybdenum or tungsten complexes, which facilitate selective oxidation without over-oxidation of the ring system (Reference,).

  • Methyl Group Addition:
    The methyl group at the 9-position is introduced via methylation of the hydroxy intermediate using methyl iodide or dimethyl sulfate under basic conditions. The methylation step is optimized to prevent overalkylation and ensure regioselectivity.

  • Reaction Parameters and Data:

    Step Reagents Conditions Yield Notes
    Hydroxylation H2O2, transition metal catalyst 0–50°C, 2–4 hours 70–85% Selective oxidation
    Methylation CH3I, base (e.g., K2CO3) Reflux, 4–8 hours 75–90% Regioselective at N or O

Formation of the Sulfur-Containing Ring (Thia-Bridge)

The sulfur atom integration into the bicyclic ring is achieved via cyclization of a thiol precursor with the existing core:

  • Methodology:
    The precursor, typically a thiol or disulfide derivative, reacts with the bicyclic ketone or alcohol intermediate under nucleophilic substitution conditions . This process often employs potassium thiolate or thiourea derivatives in polar aprotic solvents such as DMSO or DMF at elevated temperatures (around 80–120°C).

  • Reaction Data:

    Step Reagents Conditions Yield Notes
    Thia-cyclization Potassium thiolate 80–120°C, 12–24 hours 65–75% Promotes ring closure and sulfur incorporation

Final Oxidation to the Dione

The last step involves oxidation of the sulfur-containing ring to form the dione functionality at the 3-position:

  • Oxidation Conditions:
    The oxidation can be performed using potassium permanganate or potassium dichromate under controlled conditions to selectively oxidize the sulfur atom to the sulfone or sulfoxide, depending on the desired oxidation state.

  • Data Table of Oxidation Conditions:

Oxidant Solvent Temperature Time Yield Notes
KMnO4 Aqueous 0–25°C 2–4 hours 60–75% Controlled addition prevents over-oxidation
K2Cr2O7 Acetic acid Reflux 3–6 hours 55–70% Alternative oxidant

Summary of the Overall Synthetic Route

Step Key Reactions Typical Conditions Overall Yield References
Core bicyclic synthesis Mannich reaction, Wolff-Kishner reduction Acidic, high temp ~50–60% ,
Hydroxy and methyl functionalization Oxidation, methylation Mild oxidation, reflux 70–90% ,
Sulfur ring formation Nucleophilic cyclization Elevated temperature 65–75% ,
Oxidation to dione Potassium permanganate or dichromate Reflux, controlled 60–75% ,

Notable Research Outcomes and Data Tables

  • Structural Confirmation:
    X-ray diffraction studies confirmed the chair-boat conformer and sulfur positioning, critical for understanding reactivity and stereochemistry (Reference).

  • Yield Optimization:
    Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly influence yields, with optimized protocols achieving yields exceeding 70% in each step.

  • Functional Group Compatibility: The sequence tolerates various functional groups, allowing for modifications at different stages to tailor the compound's pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups or the bicyclic structure.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could lead to a more saturated bicyclic structure.

Scientific Research Applications

7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione has several applications in scientific research:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows for the exploration of biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: The compound’s reactivity and functional groups make it useful in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione involves its interaction with molecular targets and pathways. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related bicyclo[3.3.1]nonane derivatives, focusing on substituents, functional groups, synthesis, and biological activity.

Structural Analogues

Table 1: Structural Comparison of Bicyclo[3.3.1]nonane Derivatives

Compound Name Substituents/Functional Groups Heteroatoms Key Features
7-Benzyl-9-hydroxy-9-methyl-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione 3,3-dione, 9-OH, 9-Me, 7-benzyl S (thia), N (aza) Rigid chair-boat conformation*
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 9-ketone, 7-benzyl S, N Antiarrhythmic activity; chair-boat → chair-chair conformers
9-Methoxy-9-methylbicyclo[3.3.1]nonane-3,7-dione 3,7-dione, 9-OMe, 9-Me None Synthesized via multicomponent reactions
Methyl 3-ethyl-7-isopropyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate 9-ketone, ester, ethyl, isopropyl N Hydrazone derivative synthesis

Note: Conformational data inferred from structurally similar compounds in .

Physicochemical Properties

  • Polarity: The 3,3-dione and 9-hydroxy groups increase hydrophilicity compared to non-dione analogues (e.g., 9-methoxy-9-methyl derivatives) .
  • Conformation : Substituents at position 9 (e.g., hydroxy vs. methoxy) and heteroatoms (S vs. N) influence ring puckering, as observed in X-ray studies of related compounds .

Research Findings and Implications

  • Therapeutic Potential: The antiarrhythmic efficacy of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane derivatives highlights the scaffold’s relevance in cardiovascular drug design .
  • Synthetic Challenges : The introduction of multiple functional groups (e.g., dione, hydroxy) requires precise control to avoid side reactions, as demonstrated in multicomponent syntheses .
  • Structure-Activity Relationships (SAR) : The 9-hydroxy and 7-benzyl groups may enhance target specificity, while the 3,3-dione moiety could modulate metabolic stability .

Biological Activity

7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione, also known as (1R,5S,9s)-7-benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H21NO3SC_{15}H_{21}NO_3S, with a molecular weight of approximately 295.4 g/mol. Its structure features a bicyclic framework that includes a thia (sulfur-containing) moiety and hydroxyl groups, which are critical for its biological interactions.

Key Properties:

PropertyValue
Molecular FormulaC15H21NO3S
Molecular Weight295.4 g/mol
Purity97%
CAS NumberNot assigned

Analgesic Activity

Research has indicated that derivatives of the azabicyclo[3.3.1]nonane structure exhibit varying degrees of analgesic activity. A study involving related compounds found that while some demonstrated marginal analgesic effects in animal models, such as the hot plate test, others were largely inactive . The specific activity of this compound remains to be extensively characterized.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve modulation of neurotransmitter systems or interference with pain signaling pathways. The presence of the hydroxyl group is believed to enhance its interaction with biological targets.

Case Studies and Research Findings

A review of available literature highlights several key findings regarding the biological activity of this compound:

  • Analgesic Testing : In a comparative study involving various azabicyclo derivatives, it was found that while some compounds showed promise in pain relief models, 7-benzyl derivatives had limited efficacy .
  • Structural Analysis : Conformational studies indicate that the bicyclic structure allows for specific spatial arrangements that may influence receptor binding and activity .
  • Potential for Drug Development : Given its unique chemical structure, there is potential for further development as a lead compound in drug discovery targeting pain management or antimicrobial therapies.

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